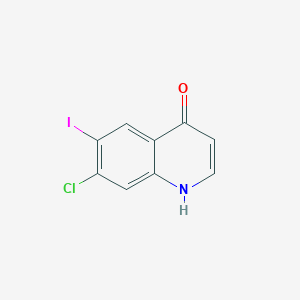

7-Chloro-6-iodoquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCKEJPQIBCNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647831 | |

| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021913-03-0 | |

| Record name | 7-Chloro-6-iodo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Chloro-6-iodoquinolin-4-ol, a halogenated quinoline derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic route, and the prospective biological activities of this compound, grounded in the established knowledge of the quinoline scaffold.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and iodine, onto the quinoline core can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate target binding. 7-Chloro-6-iodoquinolin-4-ol represents a unique combination of these features, making it a compound of considerable interest for the development of novel therapeutic agents.

Synthesis of 7-Chloro-6-iodoquinolin-4-ol

A robust synthetic strategy for 7-Chloro-6-iodoquinolin-4-ol can be envisioned in a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the 7-chloro-4-hydroxyquinoline core, followed by a regioselective iodination.[1][2]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 7-Chloro-6-iodoquinolin-4-ol.

Step-by-Step Synthetic Protocol

Part A: Synthesis of 7-Chloro-4-hydroxyquinoline (Precursor)

The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][3][4]

-

Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).[5][6] Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Thermal Cyclization: To the resulting intermediate, add a high-boiling inert solvent such as Dowtherm A. Heat the mixture to over 250°C to induce thermal cyclization. The high temperature is crucial for this 6-electron electrocyclization to form the quinoline ring system.[3] The reaction should be monitored by TLC until the intermediate is consumed.

-

Hydrolysis and Decarboxylation: After cooling, the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to facilitate hydrolysis of the ester.[6][7] Upon completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The isolated 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then heated at a high temperature (around 250-270°C) to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[6]

Part B: Iodination of 7-Chloro-4-hydroxyquinoline

The introduction of an iodine atom at the 6-position is proposed to proceed via an electrophilic aromatic substitution. The directing effects of the existing substituents on the quinoline ring will influence the regioselectivity of this reaction.

-

Reaction Setup: Dissolve the synthesized 7-chloro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Iodination: Add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq), to the solution. The reaction can be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-Chloro-6-iodoquinolin-4-ol.

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₅ClINO | Based on the chemical structure. |

| Molecular Weight | 305.50 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical appearance for halogenated quinolinols. |

| Melting Point | > 250 °C (decomposes) | The presence of the hydroxyl group and the rigid, planar ring system, along with strong intermolecular interactions due to halogens, suggests a high melting point. 7-chloro-4-hydroxyquinoline has a melting point of 276-279°C.[7] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The polar hydroxyl group will impart some aqueous solubility, but the large, halogenated aromatic system will make it more soluble in organic solvents. |

| pKa | ~8.0-9.0 (for the hydroxyl group) | The quinolinol hydroxyl group is weakly acidic. The electron-withdrawing effects of the chloro and iodo substituents are expected to slightly increase its acidity compared to unsubstituted quinolin-4-ol. |

| LogP | 3.0 - 4.0 | The chloro and iodo substituents will significantly increase the lipophilicity of the molecule compared to 7-chloro-4-hydroxyquinoline. |

Spectral Data for Characterization

The structure of the synthesized 7-Chloro-6-iodoquinolin-4-ol can be unequivocally confirmed through a combination of spectroscopic techniques.[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons at positions 2, 3, 5, and 8 will each give a unique signal. The coupling patterns (doublets, singlets) and chemical shifts will be indicative of their positions relative to the nitrogen and the halogen substituents. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen, chlorine, iodine, and oxygen atoms will be significantly affected.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can provide further structural information.

Potential Biological Activities and Therapeutic Applications

The 7-chloroquinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[12][13][14] The introduction of an iodine atom at the 6-position is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Diagram of Potential Biological Targets

Caption: Potential molecular targets and therapeutic applications of 7-Chloro-6-iodoquinolin-4-ol.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[15][16][17][18] Potential mechanisms of action for 7-Chloro-6-iodoquinolin-4-ol could include the inhibition of tyrosine kinases, topoisomerases, or microtubule polymerization.[15] The presence of the 7-chloro substituent is a common feature in many anticancer quinolines.

-

Antimicrobial Activity: The quinoline core is found in several antibacterial agents.[19] These compounds often exert their effect by inhibiting bacterial DNA gyrase. The lipophilic nature of 7-Chloro-6-iodoquinolin-4-ol may enhance its ability to penetrate bacterial cell membranes.

-

Antimalarial Activity: Chloroquine, a well-known antimalarial drug, is a 7-chloroquinoline derivative.[6] While resistance to chloroquine is widespread, the development of new quinoline-based antimalarials is an active area of research.[14] The unique substitution pattern of 7-Chloro-6-iodoquinolin-4-ol may offer a novel approach to overcoming resistance mechanisms.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of 7-Chloro-6-iodoquinolin-4-ol, a series of in vitro assays are recommended.

Diagram of In Vitro Biological Evaluation Workflow

Caption: A generalized workflow for the in vitro biological evaluation of 7-Chloro-6-iodoquinolin-4-ol.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[20][21][22]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Chloro-6-iodoquinolin-4-ol in a complete cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[23][24][25][26][27]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the 7-Chloro-6-iodoquinolin-4-ol stock solution in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

7-Chloro-6-iodoquinolin-4-ol is a promising, yet underexplored, halogenated quinoline derivative. Based on the well-established chemistry and pharmacology of the quinoline scaffold, this guide has outlined a plausible synthetic route, predicted its key physicochemical and spectral properties, and proposed its potential as an anticancer, antimicrobial, or antimalarial agent. The provided experimental protocols offer a clear path for researchers to synthesize and evaluate the biological activities of this intriguing molecule. Further investigation into 7-Chloro-6-iodoquinolin-4-ol and its analogs is warranted and could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Understanding 3-Chloroaniline: Properties, Production, and Safety for Industrial Users. (2026, January 18). LinkedIn. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2019). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved from [Link]

- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.

-

Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Retrieved from [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022, October 8). MDPI. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. Retrieved from [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007, May 22). Semantic Scholar. Retrieved from [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G.. Retrieved from [Link]

-

In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation method of diethyl aminomalonate hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Future Medicinal Chemistry. Retrieved from [Link]

-

The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. umtm.cz [umtm.cz]

- 11. scielo.br [scielo.br]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. routledge.com [routledge.com]

- 27. Antimicrobial Susceptibility Testing Protocols - Google ブックス [books.google.co.jp]

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-6-iodoquinolin-4-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive examination of a specific, highly functionalized derivative: 7-chloro-6-iodoquinolin-4-ol. We will dissect its molecular architecture, explore its inherent chemical properties, including the critical concept of tautomerism, and outline a robust framework for its synthesis and characterization. By synthesizing established chemical principles with field-proven insights, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on the quinoline core.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of immense importance in drug discovery. Its rigid and planar nature provides a versatile platform for functionalization, allowing for the fine-tuning of steric and electronic properties to achieve specific biological activities.[1] Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[2][3]

The subject of this guide, 7-chloro-6-iodoquinolin-4-ol, is a synthetically derived molecule that combines the quinoline core with several key functional groups: a hydroxyl group at the 4-position and two distinct halogen atoms, chlorine and iodine, on the benzene ring. This specific arrangement of substituents is not arbitrary; it is designed to modulate the molecule's chemical reactivity, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic profile and biological targets. Understanding the interplay of these structural features is paramount for harnessing its therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational attributes of 7-chloro-6-iodoquinolin-4-ol are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClINO | [4] |

| Molecular Weight | 321.50 g/mol | Inferred from Formula |

| CAS Number | 1021913-03-0 | [4][5] |

| Canonical SMILES | C1=CC2=C(C(=C1Cl)I)NC=CC2=O | [5] |

| InChI Key | WOCKEJPQIBCNFE-UHFFFAOYSA-N | [5] |

Structural Analysis

The molecule's architecture consists of:

-

A Quinoline Core: The fused benzene and pyridine rings create a largely planar system, which is a common feature for molecules that intercalate with DNA or bind to flat receptor surfaces.

-

A C4-Hydroxyl Group: This group is pivotal to the molecule's chemistry. It renders the molecule acidic and, most importantly, enables keto-enol tautomerism.

-

A C7-Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electron density of the benzene ring and the overall acidity of the C4-hydroxyl group.

-

A C6-Iodo Group: Iodine, being the largest and most polarizable of the common halogens, can significantly impact binding interactions through halogen bonding and increase the molecule's lipophilicity.

Keto-Enol Tautomerism: A Defining Characteristic

A crucial aspect of the 7-chloro-6-iodoquinolin-4-ol structure is its existence in a tautomeric equilibrium with its keto form, 7-chloro-6-iodo-1H-quinolin-4-one. In the solid state and in most polar solutions, the keto form is predominantly favored due to the greater stability of the amide-like functionality within the pyridine ring.[6][7]

This equilibrium is not merely a chemical curiosity; it has profound implications for the molecule's biological activity. The hydrogen bond donor/acceptor capabilities of the two tautomers are different, which dictates how the molecule interacts with biological targets like enzyme active sites or protein receptors. The ability to exist in both forms can be critical for its mechanism of action.[8][9]

Synthesis and Reactivity

Retrosynthetic Strategy: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline (or 4-quinolone) derivatives is classically achieved via the Gould-Jacobs reaction .[1][10] This powerful method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[11] For 7-chloro-6-iodoquinolin-4-ol, a plausible starting material would be 3-chloro-4-iodoaniline.

The causality behind this choice is rooted in the regioselectivity of the cyclization step, which is governed by both steric and electronic factors of the aniline precursor.[1] The reaction proceeds through a well-defined sequence of condensation, thermal cyclization, saponification, and finally, decarboxylation to yield the target 4-quinolone.

Spectroscopic Characterization Profile

Structural elucidation and verification are non-negotiable in chemical synthesis. The following data are predicted based on the known spectroscopic behavior of structurally similar quinoline derivatives and the fundamental principles of NMR and IR spectroscopy.[12][13][14]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protons on the quinoline ring system are expected to appear in the aromatic region (6.0-9.0 ppm). The coupling patterns (doublets) and chemical shifts are highly predictable for this rigid scaffold.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.5 | Broad Singlet | - | N-H (keto) / O-H (enol) | Exchangeable proton, chemical shift is concentration and temperature dependent. |

| ~8.2 | Singlet | - | H-5 | Deshielded by the adjacent iodine and the ring system. |

| ~7.9 | Doublet | ~8.0 | H-2 | Adjacent to the electron-withdrawing C=O/C-OH group. |

| ~7.8 | Singlet | - | H-8 | Lone proton on the benzene ring, influenced by the C7-Cl. |

| ~6.2 | Doublet | ~8.0 | H-3 | Coupled to H-2. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C-4 | Carbonyl carbon (keto form) or C-OH (enol form), highly deshielded. |

| ~145 | C-8a | Quaternary carbon at the ring junction. |

| ~140 | C-2 | Deshielded due to proximity to nitrogen and C=O group. |

| ~135 | C-7 | Carbon bearing the chlorine atom. |

| ~128 | C-5 | Aromatic CH. |

| ~125 | C-4a | Quaternary carbon at the ring junction. |

| ~120 | C-8 | Aromatic CH. |

| ~110 | C-3 | Aromatic CH. |

| ~95 | C-6 | Carbon bearing the iodine atom, shielded by the "heavy atom effect". |

Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad | O-H / N-H stretch | Indicates the presence of the hydroxyl (enol) or amide (keto) group. |

| ~1640 | Strong | C=O stretch (Amide I band) | Strong absorption characteristic of the quinolone (keto) tautomer. |

| 1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic and pyridine ring vibrations. |

| ~850-800 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |

| ~700-600 | Medium | C-I stretch | Characteristic absorption for aryl iodides. |

Potential Applications in Drug Development

While specific biological data for 7-chloro-6-iodoquinolin-4-ol is not widely published, its structural features allow for informed hypotheses regarding its potential therapeutic applications. The quinoline core is a well-established pharmacophore in antimalarial and anticancer agents.[3][15][16]

-

Anticancer Activity: Many 7-chloroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][15] The mechanism often involves the induction of apoptosis. The planarity of the quinoline system allows for DNA intercalation, while the substituents can modulate binding to specific enzymes like kinases.

-

Antimalarial Activity: The 7-chloroquinoline scaffold is famously the core of chloroquine. It is believed to interfere with heme detoxification in the malaria parasite's digestive vacuole.

-

Halogen Bonding: The iodine at the C6 position is a strong halogen bond donor. This non-covalent interaction is increasingly recognized as a critical factor in ligand-receptor binding, potentially enhancing the affinity and selectivity of the molecule for its biological target.

Self-Validating Experimental Protocol: Synthesis and Characterization

This protocol describes a generalized, self-validating workflow for the synthesis, purification, and characterization of 7-chloro-6-iodoquinolin-4-ol, based on the Gould-Jacobs methodology.

Objective: To synthesize and confirm the structure of 7-chloro-6-iodoquinolin-4-ol.

Materials:

-

3-chloro-4-iodoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or mineral oil)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol, Diethyl ether

-

Standard laboratory glassware, heating mantles, reflux condensers

-

TLC plates (silica gel), NMR spectrometer, IR spectrometer, Melting point apparatus

Methodology:

Part A: Synthesis

-

Condensation: In a round-bottom flask, combine 3-chloro-4-iodoaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours.

-

Causality: This step forms the key anilidomethylenemalonate intermediate via nucleophilic substitution and elimination of ethanol.

-

-

Cyclization: Add Dowtherm A (a high-boiling solvent) to the reaction mixture. Increase the temperature to 250-260°C and maintain for 30 minutes.

-

Causality: The high thermal energy drives the 6-electron electrocyclization to form the quinoline ring.

-

-

Isolation of Ester: Cool the mixture. The crude ester intermediate may precipitate. Add hexane to facilitate further precipitation, then collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Saponification: Suspend the crude ester in a 10% aqueous NaOH solution and heat to reflux for 2 hours.

-

Causality: This hydrolyzes the ethyl ester to a sodium carboxylate salt.

-

-

Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a precipitate forms. Collect the carboxylic acid intermediate by filtration. Place the dried solid in a flask and heat carefully above its melting point until gas evolution (CO₂) ceases.

-

Causality: Acidification protonates the carboxylate, and subsequent heating removes the carboxyl group to yield the final product.

-

Part B: Purification and Validation

-

Recrystallization: Recrystallize the crude final product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain purified crystals.

-

Validation Step 1: A sharp melting point indicates high purity.

-

-

Thin-Layer Chromatography (TLC): Dissolve a small sample of the recrystallized product and spot it on a TLC plate. A single spot after development indicates the absence of major impurities.

-

Validation Step 2: Confirms the homogeneity of the purified sample.

-

-

Spectroscopic Analysis:

-

Acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified product.

-

Validation Step 3: The obtained spectra must be consistent with the predicted data (Section 4). The presence of all expected signals and the absence of significant impurity signals confirm the molecular structure and identity of 7-chloro-6-iodoquinolin-4-ol.

-

Conclusion

7-Chloro-6-iodoquinolin-4-ol is a meticulously designed molecule that embodies the principles of medicinal chemistry. Its quinoline core provides a proven pharmacophore, while the strategic placement of a hydroxyl group and two distinct halogens creates a unique profile of reactivity, lipophilicity, and potential for specific biological interactions. The critical keto-enol tautomerism further expands its chemical personality, offering multiple avenues for interaction with biological targets. Through established synthetic routes like the Gould-Jacobs reaction and rigorous spectroscopic validation, this compound can be reliably produced and studied. This guide provides the foundational knowledge for researchers to explore 7-chloro-6-iodoquinolin-4-ol as a promising lead compound in the ongoing quest for novel and effective therapeutic agents.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

-

Al-Trawneh, S. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 582-590. Available at: [Link]

-

Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6676. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

-

Canto, R. F. S., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20059-20069. Available at: [Link]

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

-

MESA. (2017). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Available at: [Link]

-

Kim, J. S., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(1), 57-62. Available at: [Link]

-

ResearchGate. (2009). Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

-

RSC Publishing. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available at: [Link]

-

ResearchGate. (2019). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Available at: [Link]

-

Sci-Hub. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available at: [Link]

-

Abonia, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2025. Available at: [Link]

-

Cheméo. (n.d.). Clioquinol (CAS 130-26-7). Available at: [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Available at: [Link]

-

Solubility of Things. (n.d.). Clioquinol. Available at: [Link]

-

Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7569. Available at: [Link]

-

Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(4), 398-402. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]

-

ResearchGate. (2020). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Available at: [Link]

-

ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-chloro-6-iodoquinolin-4-ol | 1021913-03-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-6-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this target molecule. Eschewing a direct, and likely unselective, halogenation of the pre-formed quinoline ring, this guide details a strategic approach commencing with the synthesis of the key intermediate, 3-chloro-4-iodoaniline. The core of the synthesis is the well-established Gould-Jacobs reaction, a powerful method for the construction of the 4-hydroxyquinoline scaffold. Each step of the proposed pathway is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. This guide is intended to serve as a practical and in-depth resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of halogen substituents onto the quinoline framework can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including their metabolic stability, binding affinity to biological targets, and overall therapeutic efficacy. 7-Chloro-6-iodoquinolin-4-ol, with its distinct substitution pattern, represents a valuable building block for the exploration of new chemical space in drug development.

Strategic Approach: Retrosynthetic Analysis

A direct electrophilic iodination of 7-chloroquinolin-4-ol presents a significant challenge in terms of regioselectivity. The potent activating effect of the hydroxyl group at the 4-position would likely direct iodination to the 3, 5, or 8 positions, making the desired 6-iodo isomer difficult to obtain in high yield. Therefore, a more strategic retrosynthetic approach is warranted. This guide proposes a pathway that constructs the quinoline ring from a pre-functionalized aniline precursor, thereby ensuring the correct placement of the chloro and iodo substituents.

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic analysis of 7-chloro-6-iodoquinolin-4-ol.

Synthesis of the Key Precursor: 3-Chloro-4-iodoaniline

The successful synthesis of the target molecule hinges on the availability of the key starting material, 3-chloro-4-iodoaniline. While this compound is commercially available, this section outlines its preparation for instances where it may need to be synthesized in-house. A common route involves the direct iodination of 3-chloroaniline.

Reaction Scheme

Caption: Synthesis of 3-chloro-4-iodoaniline.

Mechanistic Considerations

The direct iodination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 3-chloroaniline, the para position to the amino group is the most sterically accessible and electronically favorable for substitution. Sodium bicarbonate is used to neutralize the hydrogen iodide (HI) byproduct, which prevents the formation of anilinium salts that would deactivate the ring towards further electrophilic attack.

Experimental Protocol: Iodination of 3-Chloroaniline

-

In a well-ventilated fume hood, dissolve 3-chloroaniline in a suitable solvent such as water or a mixture of water and an organic co-solvent.

-

Add an excess of sodium bicarbonate to the solution with stirring.

-

Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature.

-

Continue stirring until the characteristic color of iodine disappears, indicating the completion of the reaction.

-

The product, 3-chloro-4-iodoaniline, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-4-iodoaniline.[1]

Construction of the Quinoline Core: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][3] This reaction proceeds in a stepwise manner, involving an initial condensation followed by a thermal cyclization.

Reaction Scheme

Caption: The Gould-Jacobs reaction pathway.

Mechanistic Insights

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to form an enamine intermediate.[2] This intermediate then undergoes a thermal 6-electron cyclization, where the aniline ring attacks one of the ester carbonyl groups. Subsequent elimination of a second molecule of ethanol leads to the formation of the quinoline ring system. The resulting product, ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate, exists predominantly in its more stable 4-oxo tautomeric form.

Experimental Protocol: Gould-Jacobs Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-iodoaniline and a slight excess of diethyl ethoxymethylenemalonate.

-

The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Heat the reaction mixture to a high temperature (typically 240-260 °C) for a sufficient period (usually 1-3 hours) to effect the thermal cyclization.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, which will cause the product, ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate, to crystallize.

-

The crude product can be collected by filtration and washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization.

Final Steps: Hydrolysis and Decarboxylation

The final stage of the synthesis involves the conversion of the C3-ester to a carboxylic acid followed by decarboxylation to yield the desired 7-chloro-6-iodoquinolin-4-ol.

Reaction Scheme

Caption: Hydrolysis and decarboxylation to the final product.

Mechanistic Considerations

The ester is saponified to the corresponding carboxylate salt using a base, typically sodium hydroxide, in an aqueous or alcoholic solution. Acidification of the reaction mixture then yields the carboxylic acid. The subsequent decarboxylation is achieved by heating the carboxylic acid, often in a high-boiling solvent, which leads to the loss of carbon dioxide and the formation of the final product, 7-chloro-6-iodoquinolin-4-ol.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Suspend the ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture at reflux until the saponification is complete (as monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the carboxylic acid by filtration and wash with water.

-

For the decarboxylation step, heat the dried carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to induce the loss of CO₂ (typically above 200 °C).

-

After the evolution of gas ceases, cool the reaction mixture and collect the precipitated 7-chloro-6-iodoquinolin-4-ol by filtration.

-

Wash the product with a non-polar solvent to remove the high-boiling solvent and dry to obtain the final product.

Data Summary

| Step | Starting Material(s) | Reagents and Conditions | Product | Expected Yield |

| 1 | 3-Chloroaniline | I₂, NaHCO₃, H₂O | 3-Chloro-4-iodoaniline | Good |

| 2 | 3-Chloro-4-iodoaniline, Diethyl ethoxymethylenemalonate | Heat (240-260 °C) | Ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate | Moderate to Good |

| 3 | Ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate | 1. NaOH, H₂O/EtOH, Reflux; 2. HCl | 7-Chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid | High |

| 4 | 7-Chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid | Heat (>200 °C) in a high-boiling solvent | 7-Chloro-6-iodoquinolin-4-ol | High |

Conclusion

This technical guide has outlined a comprehensive and logical synthetic pathway for the preparation of 7-chloro-6-iodoquinolin-4-ol. By employing a strategy that begins with a pre-functionalized aniline, the challenges of regioselectivity associated with direct halogenation of the quinoline core are effectively circumvented. The use of the well-established Gould-Jacobs reaction provides a reliable method for the construction of the 4-hydroxyquinoline scaffold. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers in the successful synthesis of this valuable and versatile chemical entity, thereby facilitating further advancements in the field of medicinal chemistry and drug discovery.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

ResearchGate. Gould-Jacobs reaction. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

- CN103467306A - Synthetic method of iodo-aniline derivatives - Google P

Sources

7-Chloro-6-iodoquinolin-4-OL CAS number 1021913-03-0

An In-depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol

This guide provides a comprehensive technical overview of 7-Chloro-6-iodoquinolin-4-ol (CAS No. 1021913-03-0), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinolin-4-ol framework is a well-established "privileged scaffold," forming the core of numerous therapeutic agents. The specific substitution pattern of chlorine at the 7-position and iodine at the 6-position presents a unique chemical entity for exploration as a building block or lead compound in the development of novel therapeutics.

This document delves into the compound's properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, outlines expected methods for structural confirmation, discusses potential applications based on analogous structures, and provides essential safety protocols.

Physicochemical and Structural Properties

7-Chloro-6-iodoquinolin-4-ol is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core with a hydroxyl group at the 4-position, a chlorine atom at the 7-position, and an iodine atom at the 6-position. The presence of the hydroxyl group means it can exist in tautomeric equilibrium with its keto form, 7-chloro-6-iodo-1,4-dihydroquinolin-4-one. While specific experimental data for this compound is not widely published, its fundamental properties can be defined.

| Property | Value | Source |

| CAS Number | 1021913-03-0 | [1][2][3] |

| Molecular Formula | C₉H₅ClINO | [4] |

| Molecular Weight | 305.50 g/mol | [4] |

| IUPAC Name | 7-chloro-6-iodoquinolin-4-ol | N/A |

| Melting Point | Not available. Requires experimental determination. | N/A |

| Boiling Point | Not available. Requires experimental determination. | N/A |

| Solubility | Not available. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | N/A |

Proposed Synthesis Protocol: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinolines is well-documented, with several established methods available, including the Conrad-Limpach and Gould-Jacobs reactions.[5] For the specific substitution pattern of 7-Chloro-6-iodoquinolin-4-ol, the Gould-Jacobs reaction provides a logical and efficient pathway due to the commercial availability of the requisite substituted aniline precursor.

Causality of Method Selection: The Gould-Jacobs reaction involves two key steps: the reaction of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. This method is advantageous as it reliably builds the quinolin-4-ol core and the reaction conditions are tolerant of the halogen substituents present on the aniline ring.

Retrosynthetic Analysis

The logical disconnection for the target molecule traces back to a readily available substituted aniline and a malonic ester derivative.

Caption: Retrosynthesis of 7-Chloro-6-iodoquinolin-4-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((4-chloro-3-iodophenyl)amino)methylene)malonate

-

To a round-bottom flask, add 4-chloro-3-iodoaniline (1.0 equivalent).

-

Add diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

-

Heat the reaction mixture gently to 100-110 °C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.

-

Upon completion, cool the mixture. The intermediate product often crystallizes upon standing or can be used directly in the next step after removal of the ethanol byproduct under reduced pressure. The rationale for heating is to facilitate the condensation reaction and drive off the ethanol formed, pushing the equilibrium towards the product.

Step 2: Thermal Cyclization and Saponification/Decarboxylation to Yield 7-Chloro-6-iodoquinolin-4-ol

-

The crude intermediate from Step 1 is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A. Using a high-boiling solvent is critical as the cyclization requires significant thermal energy (typically ~250 °C).[6]

-

The mixture is heated to 240-250 °C with vigorous stirring for 30-60 minutes. During this process, the intermediate cyclizes to form the quinoline ring system, initially as the 3-carboxylate ester.

-

Cool the reaction mixture to below 100 °C and dilute with a non-polar solvent like hexane or toluene to precipitate the product and dilute the high-boiling solvent.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual diphenyl ether. The resulting solid is the ethyl ester of 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid.

-

For the final decarboxylation step, the crude ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., aqueous NaOH) under reflux, followed by acidification.

-

The resulting 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid is then heated (often in the same high-boiling solvent or neat) to a high temperature (230-280 °C) until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.[7]

-

After cooling, the solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., DMF or acetic acid).

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for 7-Chloro-6-iodoquinolin-4-ol.

Structural Elucidation and Characterization

The identity and purity of the synthesized 7-Chloro-6-iodoquinolin-4-ol must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data based on the analysis of structurally related compounds.[8][9][10]

| Technique | Expected Data/Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the quinoline core (at C-2, C-5, and C-8). A broad singlet for the -OH proton (or N-H proton in the keto tautomer). |

| ¹³C NMR | Approximately 9 distinct signals expected for the 9 carbons in the quinoline ring system. Signals for carbons attached to halogens (C-Cl and C-I) will be present, and a signal for the C-OH carbon will be significantly downfield. |

| Mass Spec. (HRMS) | The high-resolution mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of C₉H₅ClINO (304.9104 Da). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approx. 3:1 ratio). |

| FT-IR | A broad absorption band in the range of 3200-3400 cm⁻¹ for the O-H stretch. Aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N stretching (~1600-1450 cm⁻¹) are also expected. The C-Cl and C-I stretches will appear in the fingerprint region (<800 cm⁻¹). |

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[11] Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Agents: Many quinoline derivatives function as kinase inhibitors by competing for the ATP-binding site. The 4-anilinoquinoline scaffold, for instance, is known to inhibit the Epidermal Growth Factor Receptor (EGFR). 7-Chloro-6-iodoquinolin-4-ol could serve as a key intermediate for synthesizing libraries of compounds to screen for anticancer activity.

-

Anti-infective Agents: The 4-aminoquinoline structure is famous for its antimalarial properties, exemplified by chloroquine.[12] The 8-hydroxyquinoline core, found in compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), possesses antibacterial and antifungal properties, partly due to its ability to chelate metal ions essential for microbial enzymes.[13][14] This suggests that 7-Chloro-6-iodoquinolin-4-ol could be a valuable starting point for developing new anti-infective drugs.

-

Anti-inflammatory Agents: Certain quinoline-based molecules have been developed as anti-inflammatory agents by targeting enzymes like phosphodiesterase 4 (PDE4) or cyclooxygenase (COX).[15]

Representative Mechanism: Kinase Inhibition

The quinoline core can act as a scaffold that presents substituents into the ATP-binding pocket of a protein kinase, leading to inhibition of its catalytic activity.

Caption: General binding mode of a quinoline-based kinase inhibitor.

Safety and Handling

The toxicological properties of 7-Chloro-6-iodoquinolin-4-ol have not been extensively investigated. Therefore, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

7-Chloro-6-iodoquinolin-4-ol is a valuable heterocyclic building block with considerable potential for drug discovery and development. While specific data on this compound remains scarce, its synthesis can be reliably achieved through established methodologies like the Gould-Jacobs reaction. Its structural similarity to a wide range of biologically active quinolines, including anticancer, anti-infective, and anti-inflammatory agents, marks it as a compound of high interest for researchers aiming to develop next-generation therapeutics. Further investigation into its biological activity is warranted.

References

- Patil, S. A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health.

- BenchChem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. BenchChem.

- ChemicalBook. 7-chloro-6-iodoquinolin-4-ol | 1021913-03-0. ChemicalBook.

- Guidechem. 7-chloro-6-iodoquinolin-4-ol 1021913-03-0 wiki. Guidechem.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- Arctom. CAS NO. 1021913-03-0 | 7-chloro-6-iodoquinolin-4-ol - 95%. Arctom.

- LookChem. Formula:C9H5ClINO. LookChem.

- Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- Asati, V., & Sharma, S. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.

- Vennerstrom, J. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry.

- Coro, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

- PubChem. Clioquinol. National Institutes of Health.

- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed.

- Simson Pharma Limited. 4,7-Dichloroquinoline | CAS No- 86-98-6. Simson Pharma Limited.

- ChemicalBook. 7-Chloroquinolin-4-ol synthesis. ChemicalBook.

- ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- Scribd. Chapter 8: NMR and IR Spectroscopy Problems. Scribd.

- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA.

- Gupta, M., & Patel, S. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. OUCI.

Sources

- 1. 7-chloro-6-iodoquinolin-4-ol | 1021913-03-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. C9H5ClINO [m.lookchem.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 11. Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective [ouci.dntb.gov.ua]

- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 13. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol

The quinoline nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2] From the historical significance of quinine, an antimalarial, to modern anticancer and anti-inflammatory agents, the quinoline framework offers a versatile platform for drug design.[3][4] This guide focuses on a specific, highly functionalized derivative: 7-Chloro-6-iodoquinolin-4-ol. The presence of two distinct halogen atoms (chlorine and iodine) on the benzene ring, combined with a hydroxyl group on the pyridine ring, suggests a molecule with unique electronic and steric properties, portending significant potential in research and drug development.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the known and predicted physicochemical properties, reactivity, and potential applications of 7-Chloro-6-iodoquinolin-4-ol, while also providing expert insights into its synthesis and safe handling, grounded in the established chemistry of its structural class.

Core Chemical Identity and Structural Elucidation

7-Chloro-6-iodoquinolin-4-ol is a halogenated aromatic heterocycle. The core structure consists of a fused benzene and pyridine ring system, with substituents at positions 4, 6, and 7.

-

IUPAC Name: 7-chloro-6-iodo-1H-quinolin-4-one

-

CAS Number: 1021913-03-0[5]

-

Molecular Formula: C₉H₅ClINO

-

Molecular Weight: 305.50 g/mol

An important structural characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. Spectroscopic evidence suggests that the keto (quinolone) form generally predominates in both solid state and solution.[6]

Diagram 1: Tautomerism of 7-Chloro-6-iodoquinolin-4-ol

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties: A Data-Driven Summary

Specific experimental data for 7-Chloro-6-iodoquinolin-4-ol is limited. The following table summarizes available predicted data for the target compound and experimental data for the closely related 7-Chloro-4-hydroxyquinoline to provide a scientifically grounded estimation of its properties.

| Property | 7-Chloro-6-iodoquinolin-4-ol (Predicted) | 7-Chloro-4-hydroxyquinoline (Experimental) | Rationale for Comparison |

| Appearance | Expected to be a solid, likely off-white to light brown powder. | White to light brown solid.[7] | Halogenated aromatic compounds are typically solids at room temperature. The color is inferred from similar structures. |

| Boiling Point | 427.4 ± 40.0 °C[5] | No data available | The high boiling point is expected for a rigid, polar heterocyclic molecule of this molecular weight. |

| Melting Point | No data available | >300 °C | The high melting point of the parent compound suggests strong intermolecular forces. The addition of a bulky iodine atom may slightly alter crystal packing and melting point. |

| Density | 2.047 ± 0.06 g/cm³[5] | No data available | The high density is consistent with the presence of heavy halogen atoms (Cl and I). |

| pKa | 3.41 ± 0.40 (acidic), ~7.5-8.5 (basic, estimated) | No data available | The predicted acidic pKa likely refers to the protonated pyridine nitrogen. The phenolic hydroxyl group's pKa is estimated based on substituted quinolinols. |

| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF. | No specific data, but generally poor aqueous solubility. | The large, hydrophobic aromatic core and heavy halogens reduce water solubility. The polar hydroxyl and nitrogen atoms confer solubility in polar aprotic solvents. |

Chemical Reactivity and Stability

The reactivity of 7-Chloro-6-iodoquinolin-4-ol is governed by the interplay of its two fused rings and the directing effects of its substituents.

Electrophilic Aromatic Substitution

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[8] Reactions typically occur on the more electron-rich benzene ring, primarily at positions 5 and 8.[9][10] In this specific molecule:

-

Position 7 is occupied by a chloro group (ortho-, para-directing but deactivating).

-

Position 6 is occupied by an iodo group (ortho-, para-directing but deactivating).

-

Position 5 and Position 8 are the remaining available sites.

Given that positions 5 and 8 are electronically favored for substitution on the quinoline ring, and considering the steric hindrance from the adjacent iodo and chloro groups, electrophilic substitution would likely yield a mixture of 5- and 8-substituted products, with the reaction requiring harsh conditions.[9]

Nucleophilic Substitution

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4.[8][11]

-

The hydroxyl group at position 4 is a poor leaving group. However, it can be converted into a better leaving group (e.g., a tosylate) or replaced with a halogen (e.g., using POCl₃) to enable subsequent nucleophilic substitution reactions. This is a common strategy in quinoline chemistry to introduce amines, thiols, or other nucleophiles at the C4 position.

Stability

The compound is expected to be stable under normal laboratory conditions. Like many iodo-substituted aromatic compounds, it may be sensitive to light and should be stored accordingly. It is incompatible with strong oxidizing agents.[12]

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The key starting material for this synthesis would be 3-chloro-4-iodoaniline .

Diagram 2: Proposed Synthesis via Gould-Jacobs Reaction

Caption: Proposed workflow for the synthesis of 7-Chloro-6-iodoquinolin-4-ol.

Step-by-Step Experimental Protocol (Proposed)

-

Condensation: In a round-bottom flask, combine one equivalent of 3-chloro-4-iodoaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the excess diethyl ethoxymethylenemalonate is typically removed under vacuum to yield the crude anilinomethylenemalonate intermediate.

-

Cyclization: The crude intermediate is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A.[16] The solution is heated to approximately 250°C. This high temperature is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.[16][17] The reaction is maintained at this temperature for 30-60 minutes.

-

Hydrolysis (Saponification): After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux to hydrolyze the ethyl ester to a sodium carboxylate.

-

Decarboxylation: The cooled basic solution is carefully acidified with a strong acid, such as concentrated HCl. The resulting carboxylic acid intermediate is often unstable and decarboxylates upon gentle heating to precipitate the final product, 7-Chloro-6-iodoquinolin-4-ol.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.

Potential Applications in Drug Discovery

The structural motifs within 7-Chloro-6-iodoquinolin-4-ol suggest several promising avenues for investigation in drug development. The quinoline core is known to be a versatile pharmacophore, and halogen substituents can significantly modulate a compound's biological activity, lipophilicity, and metabolic stability.[18][19][20]

-

Anticancer Activity: Many quinoline derivatives function as anticancer agents by inhibiting key enzymes like topoisomerases or receptor tyrosine kinases.[4] The planar heterocyclic system is also capable of intercalating with DNA.

-

Antimicrobial Properties: The 8-hydroxyquinoline scaffold, a close relative, is well-known for its antimicrobial and antifungal properties.[1] Halogenation often enhances this activity.

-

Anti-inflammatory Effects: Certain substituted quinolines have been developed as inhibitors of inflammatory targets such as COX and various phosphodiesterases.[21][22]

Diagram 3: Logic of Potential Biological Activity

Caption: Structural features contributing to potential biological activities.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) exists for 7-Chloro-6-iodoquinolin-4-ol. Therefore, a conservative approach based on the known hazards of structurally similar compounds is mandatory.

The GHS hazard classifications for the related compound 7-Chloro-4-hydroxyquinoline (CAS 86-99-7) include:[23]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on this, 7-Chloro-6-iodoquinolin-4-ol should be handled as a hazardous substance.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). slideplayer.com. Retrieved from [Link]

-

Reactions of Quinoline. (2020, October 31). YouTube. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]

-

Springer. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

ACS Publications. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

-

Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Grokipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

-

Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

ACS Publications. (2010). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Preparation and Properties of Quinoline. (n.d.). kau.edu.sa. Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active compounds and natural products featuring (halo)-quinoline motifs. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

-

ACS Publications. (1951). Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. Retrieved from [Link]

-

Springer. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

-

MDPI. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Camps Quinoline Synthesis. Retrieved from [Link]

-

SciRP.org. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]

-

onlinelibrary.wiley.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Retrieved from [Link]

-

ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]